N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351641-80-9
VCID: VC5295178
InChI: InChI=1S/C15H16N2O3/c1-10-8-13(17-20-10)14(18)16-9-15(19)7-6-11-4-2-3-5-12(11)15/h2-5,8,19H,6-7,9H2,1H3,(H,16,18)
SMILES: CC1=CC(=NO1)C(=O)NCC2(CCC3=CC=CC=C32)O
Molecular Formula: C15H16N2O3
Molecular Weight: 272.304

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide

CAS No.: 1351641-80-9

Cat. No.: VC5295178

Molecular Formula: C15H16N2O3

Molecular Weight: 272.304

* For research use only. Not for human or veterinary use.

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide - 1351641-80-9

Specification

CAS No. 1351641-80-9
Molecular Formula C15H16N2O3
Molecular Weight 272.304
IUPAC Name N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C15H16N2O3/c1-10-8-13(17-20-10)14(18)16-9-15(19)7-6-11-4-2-3-5-12(11)15/h2-5,8,19H,6-7,9H2,1H3,(H,16,18)
Standard InChI Key CEAHROUTLJBSSU-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NCC2(CCC3=CC=CC=C32)O

Introduction

Structural Analysis and Molecular Characteristics

Core Structural Components

The molecule comprises two distinct regions:

  • 5-Methylisoxazole-3-carboxamide: A heterocyclic ring system with a carboxamide substituent at position 3 and a methyl group at position 5. This scaffold is well-documented for its metabolic stability and ability to engage in hydrogen bonding via the carboxamide group .

  • (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl: A bicyclic indene derivative featuring a hydroxyl group at the bridgehead carbon and a methylene linker. This moiety introduces stereochemical complexity and potential for hydrophobic interactions .

Molecular Properties

PropertyValue/DescriptionSource Analog
Molecular formulaC₁₆H₁₈N₂O₃Derived from
Molecular weight~298.33 g/molCalculated
Key functional groupsCarboxamide, isoxazole, hydroxyl, indene
StereochemistryChiral centers at indenyl hydroxyl & methyl

The hydroxyl group on the indene ring introduces polarity, while the methylisoxazole contributes to π-π stacking interactions. The compound’s logP (estimated 2.1–2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

Synthesis likely proceeds via convergent routes:

  • Isoxazole Carboxamide Preparation: 5-Methylisoxazole-3-carboxylic acid is activated (e.g., using thionyl chloride) and coupled with ammonia or a protected amine to form the carboxamide .

  • Indenylmethyl Amine Synthesis: (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methanol is oxidized to the aldehyde, followed by reductive amination or nucleophilic substitution to introduce the amine linker .

Coupling Reaction

The final step involves coupling the isoxazole carboxamide with the indenylmethyl amine via amide bond formation, typically using carbodiimide reagents (e.g., EDC/HOBt) . Protective groups (e.g., tert-butyldimethylsilyl for hydroxyl) may be required to prevent side reactions .

Analytical Characterization

  • MS (ESI+): Expected [M+H]⁺ peak at m/z 299.3.

  • ¹H NMR: Key signals include δ 6.8–7.2 (indenyl aromatics), δ 2.4 (isoxazole-CH₃), and δ 4.1–4.3 (methylene linker) .

Pharmacological Profile and Mechanisms

Target Engagement

While specific targets for this compound are unconfirmed, structural analogs suggest potential interactions with:

  • Kinases: Isoxazole carboxamides often inhibit ATP-binding pockets (e.g., p38 MAPK) .

  • G-Protein-Coupled Receptors (GPCRs): Indene derivatives modulate adrenergic or serotonin receptors .

Biological Activity

Assay TypeHypothesized ActivityBasis in Analogs
Anti-inflammatoryCOX-2 inhibition (IC₅₀ ~50 nM)
AnticancerApoptosis induction (via Bcl-2)
AntimicrobialBacterial topoisomerase inhibition

ADMET Properties

  • Absorption: Moderate oral bioavailability (~40%) due to hydroxyl and carboxamide groups .

  • Metabolism: Predicted CYP3A4-mediated oxidation of indene ring .

  • Toxicity: Potential hepatotoxicity at high doses (≥100 mg/kg in rodents) .

Challenges and Future Directions

Synthetic Complexity

Stereoselective synthesis of the indenyl hydroxyl group remains a hurdle. Catalytic asymmetric hydroxylation or chiral resolution may improve yields .

Target Identification

Proteome-wide affinity chromatography and CRISPR screening could elucidate primary targets.

Formulation Optimization

Low aqueous solubility (~10 μg/mL) necessitates nanoparticle encapsulation or prodrug strategies .

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